Cas no 35356-70-8 (methyl 2-acetamidoprop-2-enoate)

methyl 2-acetamidoprop-2-enoate 化学的及び物理的性質
名前と識別子
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- Methyl 2-acetamidoacrylate
- Ac-DL-Dha-OMe~2-Acetamidoacrylic acid methyl ester~N-Acetyldehydroalanine methyl ester
- 2-Acetamidoacrylic acid methyl ester
- methyl 2-acetamidoprop-2-enoate
- 2-Acetamidomethacrylate
- 2-acetylamino-acrylic acid methyl ester
- N-acetyldehydroalanine methyl ester
- Acrylicacid, 2-acetamido-, methyl ester (6CI,7CI)
- 2-(Acetylamino)-2-propenoic acidmethyl ester
- 2-Acetylaminoacrylic acid methyl ester
- Methyl2-(acetylamino)acrylate
- Methyl2-acetylamino-2-propenoate
- Methyl a-acetamidoacrylate
- N-(1-(Methoxycarbonyl)vinyl)acetamide
- N-(2-Methoxy-1-methylene-2-oxoethyl)acetamide
- NSC 156878
- N-Acetyldehydroalanine methylester
- 2-Propenoic acid, 2-(acetylamino)-, methyl ester
- GT3ARJ50FG
- Methyl 2-(acetylamino)acrylate
- SMWNFFKPVLVOQQ-UHFFFAOYSA-N
- Ac-DL-Dha-OMe
- methyl 2-acetaminoacrylate
- methyl 2-acetylamino-acrylate
- methyl 2-acetamido-2-propenate
- METHYL2-ACETAMIDOACRYLATE
- Methyl 2
- NS00029836
- A822752
- A1304
- ACRYLIC ACID, 2-ACETAMIDO-, METHYL ESTER
- SY026506
- N-acetyl-dehydroalanine methyl ester
- CS-D1354
- AM803766
- Methyl 2-(acetylamino)acrylate #
- METHYL .ALPHA.-ACETAMIDOACRYLATE
- NSC156878
- Methyl 2-acetamidoacrylate, 98%
- SCHEMBL165865
- UNII-GT3ARJ50FG
- METHYL 2-ACETYLAMINO-2-PROPENOATE
- 2-Acetamidoacrylicacidmethylester
- AKOS016010362
- CHEMBL4868054
- AS-30507
- NSC-156878
- EN300-96138
- 35356-70-8
- 2-(ACETYLAMINO)-2-PROPENOIC ACID METHYL ESTER
- DTXSID70188849
- Methyl .alpha.-acetamido acrylate
- FT-0610931
- alpha-Acetamidoacrylic acid, methyl ester
- MFCD00013394
- Propenoic acid, 2-acetamido-, methyl(ester)
- DB-020312
- methyl alpha-acetamidoacrylate
- Methyl alpha-acetamido acrylate
- DTXCID80111340
- methyl-2-acetamidoacrylate
-
- MDL: MFCD00013394
- インチ: 1S/C6H9NO3/c1-4(6(9)10-3)7-5(2)8/h1H2,2-3H3,(H,7,8)
- InChIKey: SMWNFFKPVLVOQQ-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C(C(=C([H])[H])N([H])C(C([H])([H])[H])=O)=O
- BRN: 1812208
計算された属性
- せいみつぶんしりょう: 143.058243g/mol
- ひょうめんでんか: 0
- XLogP3: 0.1
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 回転可能化学結合数: 3
- どういたいしつりょう: 143.058243g/mol
- 単一同位体質量: 143.058243g/mol
- 水素結合トポロジー分子極性表面積: 55.4Ų
- 重原子数: 10
- 複雑さ: 174
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 2
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: ふん
- 密度みつど: 1.3075 (rough estimate)
- ゆうかいてん: 50.0 to 53.0 deg-C
- ふってん: 104°C/8mmHg(lit.)
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: 1.4340 (estimate)
- PSA: 55.40000
- LogP: 0.20010
- ようかいせい: 未確定
methyl 2-acetamidoprop-2-enoate セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S37/39
-
危険物標識:
- ちょぞうじょうけん:0-10°C
- セキュリティ用語:S26;S37/39
- リスク用語:R36/37/38
methyl 2-acetamidoprop-2-enoate 税関データ
- 税関コード:2924199090
- 税関データ:
中国税関コード:
2924199090概要:
2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
methyl 2-acetamidoprop-2-enoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM343203-100g |
Methyl 2-acetamidoacrylate |
35356-70-8 | 95%+ | 100g |
$780 | 2023-02-02 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L10049-5g |
Methyl 2-acetamidoacrylate, 97% |
35356-70-8 | 97% | 5g |
¥3184.00 | 2023-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051712-10g |
Methyl 2-acetamidoacrylate |
35356-70-8 | 98% | 10g |
¥684.00 | 2024-05-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051712-25g |
Methyl 2-acetamidoacrylate |
35356-70-8 | 98% | 25g |
¥1015.00 | 2024-05-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1051712-100g |
Methyl 2-acetamidoacrylate |
35356-70-8 | 98% | 100g |
¥3782.00 | 2024-05-17 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M48960-5g |
Methyl 2-acetamidoacrylate |
35356-70-8 | 5g |
¥1129.0 | 2021-09-08 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M48960-1g |
Methyl 2-acetamidoacrylate |
35356-70-8 | 1g |
¥299.0 | 2021-09-08 | ||
Enamine | EN300-96138-5.0g |
methyl 2-acetamidoprop-2-enoate |
35356-70-8 | 95.0% | 5.0g |
$106.0 | 2025-03-21 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A1304-5G |
Methyl 2-Acetamidoacrylate |
35356-70-8 | >97.0%(GC) | 5g |
¥420.00 | 2024-04-16 | |
eNovation Chemicals LLC | Y1043706-10g |
Methyl 2-acetamidoacrylate |
35356-70-8 | 97% | 10g |
$210 | 2023-05-17 |
methyl 2-acetamidoprop-2-enoate 関連文献
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P. Oczipka,D. Müller,W. Leitner,G. Franciò Chem. Sci. 2016 7 678
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Adi Wolfson,Sofie Janssens,Ivo Vankelecom,Shimona Geresh,Moshe Gottlieb,Moti Herskowitz with Rh–MeDuPHOS occluded in PDMS. Adi Wolfson Sofie Janssens Ivo Vankelecom Shimona Geresh Moshe Gottlieb Moti Herskowitz Chem. Commun. 2002 388
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Andleeb Mehmood,Xiaowei Xu,Waseem Raza,Deepak Kukkar,Ki-Hyun Kim,Yi Luo New J. Chem. 2021 45 16670
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Simone Lucarini,Michele Mari,Giovanni Piersanti,Gilberto Spadoni RSC Adv. 2013 3 19135
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Stefano Carboni,Cesare Gennari,Luca Pignataro,Umberto Piarulli Dalton Trans. 2011 40 4355
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6. Intrinsic reactivities in the alkylations of protected amino acids by (R)- and (S)-methyloxiraneMartin K. Ellis,Bernard T. Golding,William P. Watson J. Chem. Soc. Perkin Trans. 2 1984 1737
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Matthew S. Jeletic,Muhammad T. Jan,Ion Ghiviriga,Khalil A. Abboud,Adam S. Veige Dalton Trans. 2009 2764
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8. Surprising reactivity of (methyl 2-acetamidoacrylate)tricarbonyliron(0) leading to the synthesis of β,β,β-trialkyl α-amino acidsJames Barker,Stephen L. Cook,M. Elena Lasterra-Sánchez,Susan E. Thomas J. Chem. Soc. Chem. Commun. 1992 830
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9. Control of the regioselectivity of N-nucleophile addition to N-carbonyl protected dehydroalanines: a model for the ammonia-lyase enzymesM. Saeed Gulzar,Kathryn B. Morris,David Gani J. Chem. Soc. Chem. Commun. 1995 1061
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Christopher J. Moody,Rachael A. Hughes,Stewart P. Thompson,Lilian Alcaraz Chem. Commun. 2002 1760
methyl 2-acetamidoprop-2-enoateに関する追加情報
Methyl 2-Acetamidoprop-2-enoate (CAS No. 35356-70-8): A Comprehensive Overview
Methyl 2-acetamidoprop-2-enoate, with the chemical formula C₇H₉NO₃ and CAS number 35356-70-8, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, characterized by its ester and amide functional groups, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development.
The structure of methyl 2-acetamidoprop-2-enoate consists of a propenoate ester linked to an acetamide moiety. This unique arrangement imparts distinct chemical properties that make it a valuable intermediate in various synthetic pathways. The presence of both electron-withdrawing and electron-donating groups enhances its reactivity, making it a useful building block for more complex molecules.
In recent years, researchers have been exploring the applications of methyl 2-acetamidoprop-2-enoate in the synthesis of bioactive compounds. Its structural features allow for facile modifications, enabling the creation of derivatives with tailored biological activities. For instance, studies have demonstrated its utility in the preparation of novel heterocyclic compounds, which exhibit promising pharmacological properties.
One of the most intriguing aspects of methyl 2-acetamidoprop-2-enoate is its role in the development of agrochemicals. The compound’s ability to serve as a precursor for more complex molecules has been leveraged in the synthesis of herbicides and pesticides. These applications highlight the compound’s importance not only in pharmaceutical research but also in agricultural science.
Recent advancements in green chemistry have also highlighted the significance of methyl 2-acetamidoprop-2-enoate. Researchers have been investigating environmentally friendly synthetic routes to produce this compound, emphasizing the use of sustainable methodologies. These efforts align with global initiatives to reduce the environmental impact of chemical manufacturing processes.
The pharmaceutical industry has shown particular interest in methyl 2-acetamidoprop-2-enoate due to its potential as a drug intermediate. Its structural versatility allows for the synthesis of a wide range of pharmacophores, which are essential components in drug design. For example, derivatives of this compound have been explored as inhibitors of enzymes involved in inflammatory pathways, suggesting their therapeutic potential.
Another area where methyl 2-acetamidoprop-2-enoate has made significant contributions is in materials science. The compound’s unique chemical properties make it suitable for use in polymer synthesis and as a crosslinking agent. Researchers have utilized it to develop novel materials with enhanced mechanical and thermal properties, which could find applications in various industrial sectors.
The synthesis of methyl 2-acetamidoprop-2-enoate involves multi-step organic reactions, often requiring precise control over reaction conditions. Advances in catalytic methods have improved the efficiency and yield of these reactions, making large-scale production more feasible. These developments have not only facilitated research but also opened new possibilities for commercial applications.
From a regulatory perspective, methyl 2-acetamidoprop-2-enoate is subject to standard chemical safety protocols. Its handling requires adherence to good laboratory practices to ensure worker safety and environmental protection. However, due to its non-hazardous nature, it does not fall under stringent regulatory controls associated with hazardous chemicals.
The future prospects for methyl 2-acetamidoprop-2-enoate are promising, with ongoing research uncovering new applications and synthetic strategies. As our understanding of its chemical properties continues to grow, so too will its role in various scientific disciplines. Whether used as a pharmaceutical intermediate or a material science component, this compound remains a cornerstone of modern chemical innovation.
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